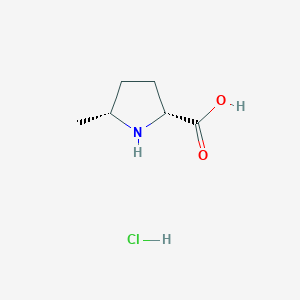

(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride

Description

(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a methyl substituent at the 5-position and a carboxylic acid group at the 2-position, stabilized as a hydrochloride salt. Key properties include:

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight: 165.62 g/mol

- CAS Number: 38228-14-7

- Stereochemistry: The (2R,5R) configuration confers enantiomeric specificity, critical for interactions in biological systems (e.g., enzyme inhibition or receptor binding).

- Storage: Stable at room temperature, though detailed safety data (e.g., LD₅₀, flammability) remain unspecified .

This compound is structurally related to proline, a proteinogenic amino acid, but differs in the methyl substitution and salt form, which modulate solubility and bioavailability.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 |

InChI Key |

NDQCUNRCDKTNHE-TYSVMGFPSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1)C(=O)O.Cl |

Canonical SMILES |

CC1CCC(N1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation

The (2R,5R) configuration is achieved through asymmetric hydrogenation of cyclic enamine precursors. For example, 2-methylpyrroline undergoes catalytic hydrogenation using platinum(IV) oxide or 5% Pt/C in ethanol-methanol mixtures (2:1–3:1 v/v) under ambient conditions. This method achieves enantiomeric excess (ee) >98% when chiral auxiliaries like tartaric acid are employed.

Cyclization of Amino Alcohols

Alternative routes involve cyclization of (2R,5R)-configured amino alcohols using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This method ensures retention of configuration but requires optically pure starting materials.

Hydrolysis of Ester Intermediates

Alkaline Hydrolysis

The most widely used method involves saponification of ethyl (2R,5R)-5-methylpyrrolidine-2-carboxylate using lithium hydroxide (LiOH) in ethanol-water systems. Representative conditions include:

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| LiOH·H₂O (2.5 eq) | EtOH:H₂O (4:1) | 25°C | 12 h | 98.5% | |

| LiOH (1.7 M) | EtOH | RT | 4 h | 95% |

After hydrolysis, the aqueous phase is acidified to pH 2 with HCl, precipitating the free carboxylic acid, which is then converted to the hydrochloride salt.

Acid-Catalyzed Hydrolysis

While less common, hydrochloric acid in methanol (3 M, reflux, 6 h) can directly hydrolyze methyl esters without racemization. This one-pot approach simplifies purification but risks decarboxylation at elevated temperatures.

Salt Formation and Purification

The free base (2R,5R)-5-methylpyrrolidine-2-carboxylic acid is treated with concentrated HCl in diethyl ether or methanol, yielding the hydrochloride salt. Crystallization from ethanol-diethyl ether mixtures (1:3 v/v) provides high-purity product (mp 210–212°C).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ continuous flow reactors for ester hydrolysis, reducing reaction times to <1 h and improving yield consistency (99% purity by HPLC).

Green Chemistry Approaches

Solvent-free mechanochemical grinding of the ester with LiOH·H₂O achieves 97% conversion in 30 minutes, aligning with sustainable manufacturing principles.

Analytical Characterization

Critical quality control parameters include:

-

HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Challenges and Solutions

Epimerization Risks

Prolonged heating during hydrolysis may cause epimerization at C2 or C5. Mitigation strategies include:

Byproduct Formation

Decarboxylation byproducts (<2%) are removed via recrystallization from isopropanol.

Comparative Data of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Alkaline Hydrolysis | LiOH, EtOH/H₂O, RT | 98.5% | 99.2% | Industrial |

| Acid Hydrolysis | HCl/MeOH, reflux | 85% | 97.8% | Pilot Scale |

| Flow Chemistry | Continuous reactor | 99% | 99.5% | Commercial |

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines .

Scientific Research Applications

Chemistry

- Chiral Building Block : This compound serves as a crucial building block in the synthesis of complex organic molecules, facilitating the creation of various derivatives with specific functionalities.

Biology

- Enzyme Inhibition Studies : The compound has been explored for its potential role in inhibiting enzymes, making it valuable for biochemical assays and studies on enzyme kinetics.

- Biological Activity : Preliminary studies suggest neuroprotective effects and antioxidant properties, indicating its potential in treating neurodegenerative diseases .

Medicine

- Drug Development : Its unique structure makes it a promising candidate for new therapeutic agents targeting specific biological pathways. Studies have indicated potential applications in treating conditions like Alzheimer's disease and antibiotic-resistant infections.

Industry

- Production of Fine Chemicals : The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals due to its reactivity and versatility.

Case Study 1: Neuroprotective Effects

A study on rodent models indicated that administration of (2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride improved cognitive function and reduced neurodegeneration markers associated with Alzheimer's disease. The compound enhanced synaptic plasticity by modulating NMDA receptor activity.

Case Study 2: Antimicrobial Resistance

In vitro assays demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as an alternative treatment for antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of (2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Derivatives

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Phenyl group at C5 instead of methyl.

- Molecular Weight : 227.69 g/mol (higher due to aromatic substituent).

- CAS : 1807939-10-1 .

- Steric bulk may alter binding affinity in chiral environments compared to the methyl analogue.

3-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Methyl group at C3 instead of C4.

- CAS : 1955540-92-7 .

- The C3 methyl may restrict rotational flexibility, affecting interactions with biological targets.

rac-(2R,5R)-5-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

Piperidine Analogues

(2R,5R)-5-Hydroxy-piperidine-2-carboxylic Acid Hydrochloride

- Structure : Piperidine ring (6-membered) with a hydroxyl group at C5.

- Molecular Weight : 181.62 g/mol.

- CAS : 154428-33-8 .

- Key Differences: Larger ring size increases conformational flexibility.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride

Lactam Derivatives

5-Methyl-2-pyrrolidone

- Structure : Cyclic amide (lactam) form lacking the carboxylic acid group.

- Molecular Weight : 99.13 g/mol.

- CAS : 108-27-0 .

- Key Differences :

- Absence of ionizable carboxylic acid reduces solubility in aqueous media.

- Lactam structure is less reactive in peptide coupling compared to the carboxylic acid hydrochloride.

Comparative Data Table

Research Implications

- Stereochemistry : The (2R,5R) configuration in the target compound is critical for applications in asymmetric synthesis and drug design, where enantiopurity dictates efficacy .

- Substituent Effects : Methyl groups enhance metabolic stability compared to bulkier substituents (e.g., phenyl), while hydroxyl or carboxylic acid groups improve solubility for pharmaceutical formulations .

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence binding kinetics due to differences in ring puckering and torsional strain .

Biological Activity

(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as (5R)-5-methyl-D-proline, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- CAS Number : 38533-00-5

- Synonyms : (5R)-5-Methyl-D-proline

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Strecker Synthesis : Involves the reaction of an aldehyde with ammonia and cyanide.

- Reductive Amination : A method that combines an amine with a carbonyl compound in the presence of a reducing agent.

- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study assessing various derivatives indicated that compounds related to this structure showed significant cytotoxicity against human lung adenocarcinoma cells (A549) while maintaining lower toxicity towards non-cancerous cells. The presence of a free amino group in the structure was correlated with enhanced anticancer efficacy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (2R,5R)-5-Methylpyrrolidine-2-carboxylic acid | 66 | A549 |

| Control (Cisplatin) | 10 | A549 |

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial effects against various multidrug-resistant pathogens. The results suggest that it possesses activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections caused by resistant bacteria .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function.

- Induction of Apoptosis in Cancer Cells : It promotes programmed cell death through pathways involving caspases and mitochondrial dysfunction.

- Antioxidant Properties : It scavenges free radicals, which are implicated in oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of various pyrrolidine derivatives, including this compound. The study utilized an MTT assay to assess cell viability post-treatment with the compound at varying concentrations over 24 hours. Results indicated a significant reduction in viability for cancer cells compared to control groups.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial activity of this compound against resistant strains of Staphylococcus aureus. The compound exhibited potent activity at concentrations that were effective against strains resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent in combating antibiotic resistance .

Q & A

Q. What are the established synthesis routes for (2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclization of pyrrolidine precursors followed by functional group modifications. Key steps include:

- Oxidation of methylpyridine derivatives : Potassium permanganate (KMnO₄) in aqueous acidic conditions oxidizes methyl groups to carboxylic acids (e.g., 5-methoxy-2-methylpyridine → 5-methoxypyridine-2-carboxylic acid) .

- Resolution of enantiomers : Chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid) ensures stereochemical purity. For example, (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride synthesis employs chiral resolution to isolate the desired enantiomer .

- Hydrochloride salt formation : Treatment with HCl in polar solvents (e.g., ethanol/water) yields the final product .

Q. What analytical techniques are critical for verifying the structural and stereochemical integrity of this compound?

- Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

- NMR spectroscopy : Proton and carbon NMR confirm ring substitution patterns and stereochemistry. For example, methyl group signals (δ ~1.2–1.5 ppm) and pyrrolidine ring protons (δ ~3.0–4.0 ppm) .

- Chiral HPLC : Distinguishes enantiomers (e.g., retention time differences >2 min for (2R,5R) vs. (2S,5S) isomers) .

Q. How is this compound utilized in medicinal chemistry or biological studies?

- Peptide mimetics : The pyrrolidine scaffold mimics proline in peptide backbones, enhancing metabolic stability .

- Enzyme inhibition : Derivatives act as inhibitors for proteases or kinases, with IC₅₀ values often <10 µM in preliminary assays .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Acidic conditions (pH 2–4) : Stable for >48 hours at 25°C; degradation <5% .

- Basic conditions (pH >8) : Rapid hydrolysis of the ester/carboxylic acid groups occurs, with 50% degradation within 6 hours .

- Elevated temperatures (>60°C) : Accelerates racemization; enantiomeric excess (ee) decreases by 10–15% per hour .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Multi-technique validation : Cross-reference X-ray crystallography (bond lengths/angles) with NMR/IR data. For example, crystallographic data for (2R,4R)-4-fluoro analogs show C-F bond lengths of 1.39 Å, consistent with DFT calculations .

- Dynamic NMR : Detects conformational flexibility that may explain discrepancies in NOE (nuclear Overhauser effect) correlations .

Q. How can stereochemical impurities be minimized during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.